molecular formula C61H78N12O13S2 B611637 Vapreotide diacetate CAS No. 936560-75-7

Vapreotide diacetate

Cat. No. B611637
M. Wt: 1251.48
InChI Key: NSSGLJZEFUPZRE-QJHAWANGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vapreotide diacetate is a synthetic analog of somatostatin, has analgesic activity most likely mediated through the blockade of neurokinin-1 receptor (NK1R), the substance P (SP)-preferring receptor.

Scientific Research Applications

Cancer and GI Disorders Treatment

Vapreotide diacetate, developed by Debiopharm under license from Tulane University, is being explored as a potential treatment for various conditions. Phase III trials are underway for its application in prostate cancer treatment. Additionally, its utility in treating acute bleeding from esophageal varices, acromegaly, gastrointestinal fistulae, AIDS-related and chemotherapy-induced diarrhea, and various neuroendocrine tumors is being investigated. It may also be effective for inducing hemostasis in acute hemorrhage of the upper gastrointestinal tract (Norman, 2000).

Targeted Drug Delivery and Tumor Therapy

Vapreotide has been used as a ligand for targeted drug delivery due to its high affinity to somatostatin receptors (SSTRs), which are overexpressed in many tumor cells. Vapreotide-modified core-shell type nanoparticles, co-encapsulating VEGF targeted siRNA and paclitaxel, have demonstrated significant tumor growth inhibition efficacy. The nanoparticles showed significant intracellular siRNA accumulation and VEGF downregulation in human breast cancer MCF-7 cells, suggesting its promise as a targeted tumor therapy (Feng et al., 2014).

Photothermal Therapy Efficacy

Vapreotide acetate has been used as a biotemplate to synthesize silver nanocages (Vap-AgNCs) for photothermal therapy. These Vap-AgNCs presented a wide and red-shifted absorption band, indicating their potential as an effective photothermal therapy agent, especially with their ability to induce HeLa cell death under laser irradiation (Zhu et al., 2018).

Transdermal Iontophoretic Delivery

The feasibility of delivering vapreotide via transdermal iontophoresis was evaluated, indicating therapeutic concentrations could be achieved using a patch. This suggests a potential non-invasive delivery method for vapreotide, making it more accessible for clinical applications (Schuetz et al., 2005).

Variceal Bleeding Treatment

Vapreotide has shown efficacy in controlling acute variceal bleeding and reducing the risk of recurrent bleeding and death, especially when started before endoscopy. It is easy to administer and has minor side effects, supporting the need for further trials to evaluate its use in acute variceal hemorrhage (Fortune et al., 2009).

properties

CAS RN

936560-75-7

Product Name

Vapreotide diacetate

Molecular Formula

C61H78N12O13S2

Molecular Weight

1251.48

IUPAC Name

(4R,7S,10S,13R,16S,19R)-13-((1H-indol-3-yl)methyl)-N-((S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)-19-((R)-2-amino-3-phenylpropanamido)-10-(4-aminobutyl)-16-(4-hydroxybenzyl)-7-isopropyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carboxamide diacetate

InChI

1S/C57H70N12O9S2.2C2H4O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;2*1-2(3)4/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);2*1H3,(H,3,4)/t40-,43+,44+,45+,46-,47+,48+,49+;;/m1../s1

InChI Key

NSSGLJZEFUPZRE-QJHAWANGSA-N

SMILES

CC([C@@H]1NC([C@@H](NC([C@H](NC([C@@H](NC([C@@H](NC([C@@H](Cc2ccccc2)N)=O)CSSC[C@@H](C(N[C@H](C(N)=O)Cc(c[nH]3)c4c3cccc4)=O)NC1=O)=O)Cc5ccc(O)cc5)=O)Cc(c[nH]6)c7c6cccc7)=O)CCCCN)=O)C.CC(O)=O.CC(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Vapreotide diacetate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vapreotide diacetate
Reactant of Route 2
Reactant of Route 2
Vapreotide diacetate
Reactant of Route 3
Reactant of Route 3
Vapreotide diacetate
Reactant of Route 4
Vapreotide diacetate
Reactant of Route 5
Vapreotide diacetate
Reactant of Route 6
Vapreotide diacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.